molecular formula C16H21N3O4 B248194 1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide

1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide

Cat. No. B248194
M. Wt: 319.36 g/mol
InChI Key: GHAXNVNFLFCXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide, also known as BDPC, is a research chemical that belongs to the piperidine class. It has been synthesized and studied for its potential use in various scientific research applications.

Mechanism of Action

1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide acts as a potent and selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes, including neurotransmission, cell signaling, and ion channel regulation. Activation of the sigma-1 receptor by 1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide leads to the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This results in the activation of various downstream effectors, including transcription factors and enzymes, which are involved in cellular proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various signaling pathways. It has also been found to have neuroprotective effects, including the prevention of oxidative stress and the inhibition of apoptosis.

Advantages and Limitations for Lab Experiments

1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide, including the development of more potent and selective sigma-1 receptor agonists, the investigation of its potential therapeutic effects in various neurological and psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to investigate the potential toxicity and safety of 1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide in humans, as well as its pharmacokinetic properties and optimal dosing regimens.

Synthesis Methods

1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide can be synthesized through a multistep process. The first step involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with ethyl 3-oxopentanoate in the presence of sodium ethoxide. The resulting product is then reduced with lithium aluminum hydride to obtain 1-(3,4-methylenedioxyphenyl)-2-nitropropene. This compound is then reacted with piperidine-4-carboxylic acid in the presence of triethylamine to form 1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide.

Scientific Research Applications

1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been found to have potential therapeutic effects in the treatment of neurodegenerative diseases and cognitive disorders. 1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

Product Name

1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H21N3O4/c17-16(21)11-3-6-19(7-4-11)8-5-15(20)18-12-1-2-13-14(9-12)23-10-22-13/h1-2,9,11H,3-8,10H2,(H2,17,21)(H,18,20)

InChI Key

GHAXNVNFLFCXEG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)CCC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CN(CCC1C(=O)N)CCC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.